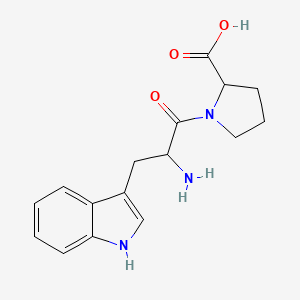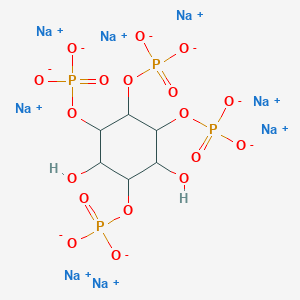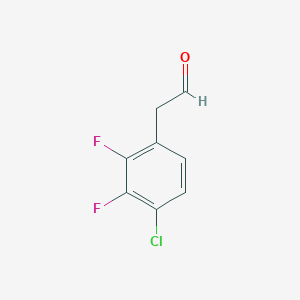
Tryptophylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophylproline is a dipeptide composed of the amino acids tryptophan and proline. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides, including this compound, are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tryptophylproline typically involves the condensation of tryptophan and proline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Des Réactions Chimiques
Types of Reactions
Tryptophylproline can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the peptide bond can yield amino alcohols.
Applications De Recherche Scientifique
Tryptophylproline has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and degradation.
Biology: this compound is studied for its role in protein catabolism and its potential physiological effects.
Industry: It is used in the production of peptide-based drugs and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of tryptophylproline involves its interaction with specific molecular targets and pathways. For example, proline-rich antimicrobial peptides interact with the 70S ribosome and disrupt protein synthesis. Additionally, tryptophan-rich peptides can form hydrogen bonds with membrane bilayer components, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophylglycine: Another dipeptide composed of tryptophan and glycine.
Prolyltryptophan: A dipeptide with the reverse sequence of tryptophylproline.
Tryptophylalanine: A dipeptide composed of tryptophan and alanine.
Uniqueness
This compound is unique due to its specific combination of tryptophan and proline, which imparts distinct physiological and biochemical properties. The presence of the indole ring in tryptophan and the cyclic structure of proline contribute to its unique reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQIGZZWYBXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Tryptophyl-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)


![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)


![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
